3-Ethoxy-2-naphthoic acid
Overview
Description
3-Ethoxy-2-naphthoic acid is a chemical compound with the CAS Number: 54245-36-2 . It has a molecular weight of 216.24 and its IUPAC name is 3-ethoxy-2-naphthoic acid .
Molecular Structure Analysis
The InChI code for 3-Ethoxy-2-naphthoic acid is 1S/C13H12O3/c1-2-16-12-8-10-6-4-3-5-9 (10)7-11 (12)13 (14)15/h3-8H,2H2,1H3, (H,14,15) .Physical And Chemical Properties Analysis
3-Ethoxy-2-naphthoic acid is a solid . It has a molecular formula of C13H12O3 and a molecular weight of 216.24 .Scientific Research Applications
Catalytic Synthesis Processes
3-Ethoxy-2-naphthoic acid is instrumental in the development of catalytic methods for synthesizing organic compounds. A study by Shteinberg (2022) reveals its use in the catalytic synthesis of arylamides, which are crucial in producing organic azo pigments, medicines, and pesticides. The research identifies effective catalysts for the synthesis, enhancing the efficiency and yield of the process (Shteinberg, 2022).
Solubility and Thermodynamic Studies
The solubility of 3-Ethoxy-2-naphthoic acid derivatives in various solvents has been extensively studied, providing crucial data for practical applications in chemical engineering and formulation development. Fan et al. (2018) conducted a comprehensive analysis, offering empirical equations for solubility correlation, aiding in the optimization of industrial processes involving these compounds (Fan et al., 2018).
Optical and Magnetic Properties
Research on chiral dinuclear Ln(III) complexes derived from 3-Ethoxy-2-naphthoic acid analogs highlights their potential in developing materials with unique optical and magnetic properties. These complexes have applications in luminescence and as single-molecule magnets, contributing to advancements in materials science and nanotechnology (Casanovas et al., 2019).
Green Chemistry and Environmental Applications
The compound's relevance extends to green chemistry, where its analogs are used in the development of environmentally friendly synthetic methods. For instance, the carboxylation of hydroxyarens with metal alkyl carbonates showcases a novel approach to synthesizing hydroxynaphthoic acids, emphasizing sustainability and efficiency (Suerbaev et al., 2015).
Advanced Material Development
The modification of graphene oxide with 3-Ethoxy-2-naphthoic acid derivatives illustrates the compound's application in enhancing the properties of nanomaterials. This research contributes to the development of advanced materials with improved thermal, mechanical, and electrical properties, facilitating innovations in electronics and composites (Xu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-ethoxynaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-16-12-8-10-6-4-3-5-9(10)7-11(12)13(14)15/h3-8H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBCENNFWITWFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429468 | |
Record name | 3-ethoxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-naphthoic acid | |
CAS RN |
54245-36-2 | |
Record name | 3-ethoxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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